molecular formula C8H15NO3 B13642652 2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one

2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one

Cat. No.: B13642652
M. Wt: 173.21 g/mol
InChI Key: KRVHLJOZEUHWCB-ZETCQYMHSA-N
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Description

2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one is a chemical compound with a complex structure that includes a piperidine ring, a hydroxymethyl group, and a hydroxyethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carbonyl group may yield alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C8H15NO3/c10-5-7-3-1-2-4-9(7)8(12)6-11/h7,10-11H,1-6H2/t7-/m0/s1

InChI Key

KRVHLJOZEUHWCB-ZETCQYMHSA-N

Isomeric SMILES

C1CCN([C@@H](C1)CO)C(=O)CO

Canonical SMILES

C1CCN(C(C1)CO)C(=O)CO

Origin of Product

United States

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